molecular formula C7H13NO2 B13625973 Methyl 2-(cyclobutylamino)acetate

Methyl 2-(cyclobutylamino)acetate

Cat. No.: B13625973
M. Wt: 143.18 g/mol
InChI Key: UNASTWOKIGQPNH-UHFFFAOYSA-N
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Description

Methyl 2-(cyclobutylamino)acetate is an organic compound featuring a methyl ester group and a cyclobutylamine substituent at the alpha position of the acetate moiety. The cyclobutyl group introduces ring strain and conformational rigidity, which may influence reactivity and binding interactions in biological systems. The methyl ester group likely enhances solubility in organic solvents compared to free carboxylic acids, making it suitable for reactions requiring nucleophilic acyl substitution .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl 2-(cyclobutylamino)acetate

InChI

InChI=1S/C7H13NO2/c1-10-7(9)5-8-6-3-2-4-6/h6,8H,2-5H2,1H3

InChI Key

UNASTWOKIGQPNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1CCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(cyclobutylamino)acetate can be synthesized through a series of chemical reactions. One common method involves the esterification of acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using microwave-assisted esterification. This method involves the use of microwave radiation to accelerate the reaction, resulting in higher yields and shorter reaction times compared to conventional methods. The optimal conditions for this process include a microwave power of 577.47 W, a methanol to acetic acid ratio of 1.19:1, a catalyst concentration of 4.08%, and an esterification time of 24.45 minutes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclobutylamino)acetate undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Acetic acid and methanol

    Reduction: Primary alcohols

    Substitution: Various substituted esters depending on the nucleophile used

Mechanism of Action

The mechanism of action of methyl 2-(cyclobutylamino)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and methanol, which can then participate in various biochemical pathways. The cyclobutylamino group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

tert-Butyl 2-(cyclobutylamino)acetate hydrochloride

  • Structure : The tert-butyl ester replaces the methyl group, and the compound exists as a hydrochloride salt.
  • Molecular Formula: C₁₀H₂₀ClNO₂; Molecular Weight: 221.73 .
  • Key Properties: Predicted collision cross-section (CCS) values for adducts range from 144.2 Ų ([M-H]⁻) to 150.4 Ų ([M+Na]+), indicating moderate polarity and size .
  • Applications : Likely used in peptide synthesis or as a protected intermediate due to its stability and ease of deprotection under acidic conditions .

Methyl 2-chloro-2-cyclopropylideneacetate

  • Structure: Contains a cyclopropane ring and a chlorine atom, unlike the cyclobutylamino group in the target compound.
  • Key Properties :
    • The electron-withdrawing chlorine enhances electrophilicity, facilitating Michael additions and cyclopropane ring-opening reactions .
    • Used to synthesize spirocyclopropaneoxazolines and Tadalafil analogs, highlighting its versatility in constructing complex heterocycles .
  • Comparison: The cyclopropane ring imposes greater ring strain than cyclobutane, leading to higher reactivity. The absence of an amino group limits its utility in amine-mediated reactions .

Methyl 2-benzoylamino-3-oxobutanoate

  • Structure: Features a benzoylamino group and a ketone at the beta position.
  • Key Properties :
    • The aromatic benzoyl group enhances UV activity and stabilizes enamine intermediates during condensation with aryl amines .
    • The ketone moiety allows for further functionalization via reduction or nucleophilic attack.
  • Comparison: Unlike Methyl 2-(cyclobutylamino)acetate, this compound lacks cyclic amines, reducing conformational rigidity but broadening substrate compatibility in enamine synthesis .

2-Methylbutyric Acid

  • Structure : A branched-chain carboxylic acid (CAS 116-53-0) without ester or amine groups.
  • Key Properties :
    • pKa ~4.8, making it significantly more acidic than ester derivatives.
    • Used as a flavoring agent or intermediate for esters/amides in agrochemicals .
  • Comparison : The absence of ester and amine functionalities limits its role in reactions requiring nucleophilic acyl substitution or hydrogen bonding .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups
This compound C₇H₁₃NO₂ ~143.18* Methyl ester, cyclobutylamine
tert-Butyl 2-(cyclobutylamino)acetate C₁₀H₂₀ClNO₂ 221.73 tert-Butyl ester, hydrochloride
Methyl 2-chloro-2-cyclopropylideneacetate C₆H₇ClO₂ 146.57 Chloro, cyclopropane, methyl ester
Methyl 2-benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ 235.24 Benzoylamino, ketone, methyl ester
2-Methylbutyric acid C₅H₁₀O₂ 102.13 Carboxylic acid, branched alkyl

*Estimated based on structural analogy.

Table 2: Predicted Collision Cross-Section (CCS) of tert-Butyl Analog

Adduct m/z CCS (Ų)
[M+H]+ 186.14887 146.8
[M+Na]+ 208.13081 150.4
[M-H]- 184.13431 144.2

Biological Activity

Methyl 2-(cyclobutylamino)acetate is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of the compound's significance in pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's cyclobutylamino group allows it to bind effectively to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects depending on the target and context of use.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria, including strains from the ESKAPE family, which are known for their antibiotic resistance .

Cytotoxicity and Safety Profile

In vitro studies assessing cytotoxicity reveal that this compound derivatives maintain a favorable safety profile. For example, compounds tested on human cell lines such as HEK293 and HepG2 showed minimal cytotoxic effects at concentrations up to 100 μM, indicating a large safety margin for therapeutic applications .

Case Studies

  • Antitubercular Activity : A study leveraging an intrabacterial drug metabolism (IBDM) platform demonstrated that related compounds exhibited potent antitubercular activity, with minimum inhibitory concentrations (MICs) significantly lower than those of existing treatments .
  • Antiproliferative Effects : Research on lung cancer cell lines showed that derivatives of this compound displayed selective antiproliferative activity, with some compounds achieving IC50 values in the low nanomolar range against mutant EGFR-expressing cells .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Compound Biological Activity IC50 (μM) Cytotoxicity (CC50 μM) Target Pathway
This compoundAntimicrobial<0.15>100Bacterial cell wall synthesis
Derivative AAntitubercular0.15>100Mycobacterial metabolism
Derivative BAntiproliferative in cancer cells0.006>100EGFR signaling pathway

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